molecular formula C10H18 B1212791 Fenchane CAS No. 6248-88-0

Fenchane

Cat. No. B1212791
CAS RN: 6248-88-0
M. Wt: 138.25 g/mol
InChI Key: HINAOCRDJFBYGD-UHFFFAOYSA-N
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Description

Fenchane is a monoterpene that is bicyclo[2.2.1]heptane substituted by methy groups at positions 1, 3 and 3. It is a monoterpene, a terpenoid fundamental parent and a carbobicyclic compound.

Scientific Research Applications

Biosynthesis and Chemical Properties

  • Biosynthesis of Monoterpenes in Fennel : Fenchone, a bicyclic monoterpene ketone, is a major terpenoid in the volatile oil of fennel (Foeniculum vulgare). Studies show that fenchone is derived via rearrangement of a bicyclic precursor. Soluble enzyme preparations from fennel leaves can convert acyclic precursors like geranyl pyrophosphate and neryl pyrophosphate to fenchol, which is then dehydrogenated to form fenchone. This demonstrates the biosynthesis of a rearranged monoterpene in a cell-free system, contributing to our understanding of monoterpene biosynthesis in plants (Croteau, Felton, & Ronald, 1980).

Pharmacological and Therapeutic Applications

  • Hydroxamic Acids with Fenchane for Alzheimer’s Disease : Hydroxamic acids, including those with fragments of natural terpenes like fenchane, are studied for their potential against Alzheimer's disease. These compounds have shown promising results in inhibiting HDAC6 and exhibiting anti-aggregation properties against β-amyloid peptides. This suggests that fenchane-containing hydroxamic acids could be effective multitarget agents for treating Alzheimer's disease (Neganova et al., 2021).

Chemical Synthesis and Reactivity

  • Thermal and Photochemical Reactivity of Dihydroselenadiazoles : Fenchane derivatives, such as unsymmetrical fenchane derived dihydroselenadiazoles, have been investigated for their thermal and photochemical reactivity. These studies are important for understanding the stability and potential uses of fenchane-type compounds in various chemical syntheses and reactions (Guziec, Murphy, & Cullen, 1985).

Isolation and Characterization of Fenchane Compounds

  • Monoterpenoid Glycosides in Fennel : Fenchane-type monoterpenoid glycosides have been isolated from fennel, marking the first isolation of such compounds from a plant source. These discoveries expand our knowledge of the diverse chemical constituents present in fennel and their potential applications (Ishikawa, Kitajima, & Tanaka, 1998).

properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2)7-10(3)5-4-8(9)6-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINAOCRDJFBYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC1C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978063
Record name 1,3,3-Trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6248-88-0
Record name Fenchane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6248-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane, 1,3,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006248880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3-Trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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